6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSLYINOPYVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-quinoline-3-carboxylic acid methyl ester
Reduction: Formation of 4-hydroxy-quinoline-3-carboxylic acid methyl ester
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Intermediate
One of the primary applications of 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester is as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and other diseases. Its structural characteristics allow for modifications that enhance pharmacological properties.
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of this compound. For instance, studies have indicated that quinoline derivatives exhibit activity against a range of pathogens, including resistant strains of bacteria. This makes the compound an attractive candidate for further development in antibiotic therapies .
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme activities, particularly those involving cytochrome P450 enzymes. For example, it has been shown to be involved in the regioselective oxidation processes mediated by these enzymes, which are crucial for drug metabolism and detoxification pathways .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material for high-performance liquid chromatography (HPLC) methods. Its unique properties allow for the accurate quantification of related compounds in complex mixtures .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated various quinoline derivatives, including this compound, for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that this compound could serve as a substrate or inhibitor, providing insights into its role in metabolic pathways and drug interactions .
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 6-bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester to other quinoline derivatives are critical for understanding its reactivity, biological activity, and synthetic applications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|---|
| This compound | 1593717-84-0 | C₁₂H₁₀BrNO₃ | 296.12 | Br (C6), OH (C4), COOCH₃ (C3) | 95 |
| 6-Bromo-4-chloro-7-methoxyquinoline-3-carboxylic acid ethyl ester | 476194-45-3 | C₁₃H₁₁BrClNO₃ | 344.59 | Br (C6), Cl (C4), OCH₃ (C7), COOCH₂CH₃ (C3) | N/A |
| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 | C₁₁H₉NO₄ | 219.19 | OH (C4), OCH₃ (C7), COOH (C3) | N/A |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 860205-92-1 | C₁₀H₆BrNO₃ | 268.07 | Br (C7), OH (C4), COOH (C3) | 97 |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0 | C₁₂H₁₁NO₃ | 217.22 | OH (C4), COOCH₂CH₃ (C3) | N/A |
Key Comparative Insights
Substituent Effects on Reactivity: The methyl ester group in the target compound enhances lipophilicity compared to its carboxylic acid analogs (e.g., 7-bromo-4-hydroxyquinoline-3-carboxylic acid), which may improve cell membrane permeability in biological applications .
Positional Isomerism: The bromine at C6 in the target compound contrasts with its positional isomer, 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This difference significantly impacts electronic distribution and steric hindrance, affecting interactions with enzymes or receptors .
Ester vs. Acid Functionality :
- The ethyl ester derivative (CAS 26892-90-0) lacks bromine but shares the 4-hydroxy-3-carboxylate scaffold. The absence of bromine reduces molecular weight and may simplify synthetic routes but diminishes halogen-mediated interactions in drug design .
Methoxy vs. Hydroxy Groups: The methoxy substituent in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid introduces steric bulk and electron-donating effects, which could stabilize the molecule against oxidative degradation compared to hydroxyl groups .
Biological Activity
6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a bromine atom and a hydroxyl group, contributes to its reactivity and interaction with biological targets.
The compound's chemical formula is , and it is characterized by the following functional groups:
- Bromine at the 6-position
- Hydroxyl group at the 4-position
- Carboxylic acid methyl ester at the 3-position
These features enhance its solubility and stability, making it suitable for various applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the hydroxyl group plays a crucial role in its reactivity, while the bromine atom may enhance its binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of multidrug-resistant strains of bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. For example, compounds similar to this compound have demonstrated:
- Cytotoxicity against various cancer cell lines.
- Induction of apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic markers.
- Reduction in tumor growth in vivo models .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In another investigation, the compound was tested against human cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating effective cytotoxicity. Additionally, flow cytometry analysis showed an increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 8-Bromo-4-chloroquinoline | - | High | Moderate |
| 4-Hydroxyquinolone | - | Low | High |
This table illustrates that while some compounds may exhibit high antimicrobial activity, others like this compound show promising anticancer properties.
Q & A
Q. What are the established synthetic routes for 6-bromo-4-hydroxyquinoline-3-carboxylic acid methyl ester, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions, often starting from quinoline precursors. Key steps include bromination at the 6-position and esterification. For example, hydrolysis of the methyl ester to the carboxylic acid derivative (e.g., using 2N NaOH under reflux for 2 hours) achieves 94% yield in analogous systems . Temperature control during bromination (60–80°C) minimizes side reactions like over-bromination .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H NMR (DMSO-d6): The methyl ester group appears as a singlet at δ 3.8–4.0 ppm, while the hydroxyl proton (exchangeable) may show a broad peak near δ 13.6 ppm .
- ESI-MS: The molecular ion peak for brominated quinolines is observed at m/z 282 [M+H]⁺ .
- IR: Ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) confirm functional groups .
Q. What are the common side products or impurities encountered during synthesis, and how can they be identified and mitigated?
Common impurities include unhydrolyzed ester derivatives or decarboxylated products. Chromatographic methods (HPLC or TLC) and comparative NMR analysis with authentic samples help identify these. For instance, incomplete hydrolysis of the methyl ester can be resolved by extending reaction time or increasing NaOH concentration .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity and electronic properties of the quinoline core in subsequent transformations?
The electron-withdrawing bromine at position 6 directs electrophilic substitutions to the 5- or 7-positions via resonance effects. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by activating the C-Br bond for metal-catalyzed substitutions .
Q. What strategies optimize regioselectivity in bromination to achieve the 6-bromo substitution pattern?
Regioselectivity is controlled by directing groups (e.g., hydroxyl or ester moieties). For example, the 4-hydroxy group in the quinoline scaffold directs bromination to the 6-position via hydrogen bonding with the brominating agent (e.g., Br₂ in acetic acid) .
Q. How can computational chemistry (e.g., DFT) predict the stability and tautomeric forms of this compound under varying pH conditions?
DFT calculations model tautomeric equilibria between the 4-hydroxy and 4-oxo forms. Solvent effects (e.g., water vs. DMSO) and pH-dependent protonation states are critical for predicting stability in biological systems .
Q. What experimental approaches resolve contradictions in reported biological activity data for quinoline derivatives?
Dose-response studies and target-specific assays (e.g., enzyme inhibition kinetics) clarify mechanisms. For example, conflicting cytotoxicity data may arise from differences in cell permeability, which can be addressed by modifying ester groups to enhance bioavailability .
Q. How does the methyl ester group at position 3 affect reactivity in metal-catalyzed cross-coupling reactions?
The electron-withdrawing ester group polarizes the C-Br bond, facilitating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the ester may reduce reaction rates, requiring optimized ligands (e.g., bulky phosphines) .
Q. What methodologies study the in vitro metabolic stability of this compound, and how can structural modifications improve pharmacokinetics?
Q. How can advanced chromatographic techniques (HPLC-MS, UPLC) quantify this compound in complex matrices?
Reverse-phase HPLC with a C18 column and MS detection (e.g., SIM mode for m/z 282) achieves nanogram-level sensitivity. Method validation includes spike-recovery experiments in biological fluids (e.g., plasma) to ensure accuracy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
